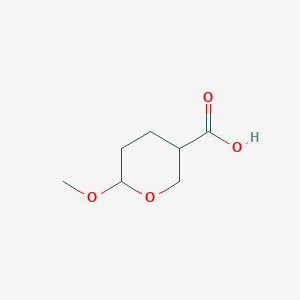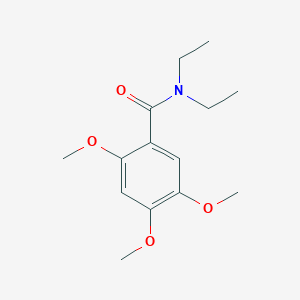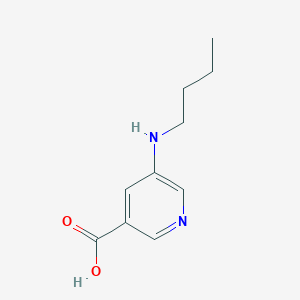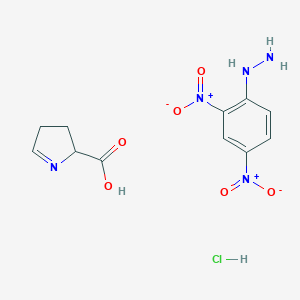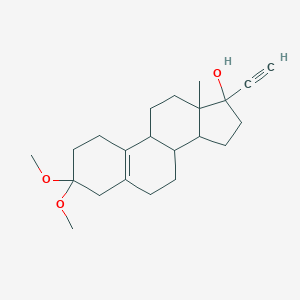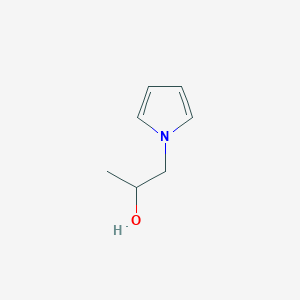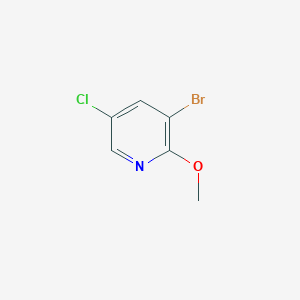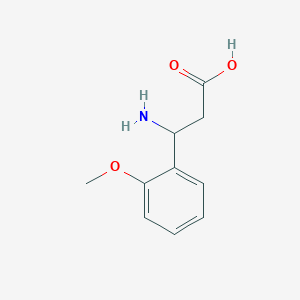
3-Amino-3-(2-methoxyphenyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 3-Amino-3-(2-methoxyphenyl)propanoic acid often involves complex reactions, including acid-catalyzed ring closures and bromination reactions. For example, the acid-catalyzed ring closure of 2-(4-methoxyphenyl)-3-(3-methoxyphenyl)propionic acid leads to the formation of corresponding 2-phenyl-1-indanone, highlighting the reactivity of the methoxyphenyl propionic acid precursors under acidic conditions (Brown, Denman, & O'donnell, 1971).
Molecular Structure Analysis
Structural investigations of similar compounds, such as (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid, provide insights into the molecular structure of 3-Amino-3-(2-methoxyphenyl)propanoic acid. X-ray crystallography, spectroscopy, and DFT calculations reveal the compound's crystallization in specific space groups, with stabilization through various intramolecular and intermolecular interactions. Such studies highlight the importance of methoxy substitution on molecular stabilization (Venkatesan, Rajakannan, Venkataramanan, Ilangovan, Sundius, & Thamotharan, 2016).
Chemical Reactions and Properties
Electrochemical hydrogenation of 3-(methoxyphenyl)propenoic acids illustrates the reactivity and chemical transformations of the methoxyphenyl propanoic acid group, leading to the production of 3-(methoxyphenyl)propanoic acids with high yields under specific conditions. This process demonstrates the compound's susceptibility to reduction reactions and the potential for modifying its chemical structure through electrosynthesis (Korotaeva, Rubinskaya, Rybakova, & Gultyai, 2011).
Wissenschaftliche Forschungsanwendungen
Biomedical Applications of Aromatic Amino Acid Derivatives
- Anti-Cancer and Anti-Inflammatory Potential : Research on 4′-Geranyloxyferulic acid, a derivative of an aromatic compound, showcases its effectiveness as a dietary feeding colon cancer chemopreventive agent in vivo. This suggests the potential for related aromatic amino acid derivatives, like 3-Amino-3-(2-methoxyphenyl)propanoic acid, to be explored for similar applications in cancer prevention and treatment (Epifano et al., 2015).
- Synthesis of Biodegradable Polymers : Highly branched polymers based on poly(amino acid)s, including those related to aromatic amino acids, are of significant interest for biomedical applications due to their biocompatibility, biodegradability, and potential for use as drug and gene delivery systems (Thompson & Scholz, 2021).
Pharmacological Research and Applications
- Antioxidant and Therapeutic Roles : Chlorogenic Acid (CGA) studies illustrate the broad spectrum of pharmacological effects, including antioxidant, cardioprotective, and neuroprotective activities. This sets a precedent for researching the therapeutic potential of similar compounds, potentially including derivatives of 3-Amino-3-(2-methoxyphenyl)propanoic acid in managing various health disorders (Naveed et al., 2018).
Eigenschaften
IUPAC Name |
3-amino-3-(2-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9-5-3-2-4-7(9)8(11)6-10(12)13/h2-5,8H,6,11H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAZGIQATDPCZHH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20408605 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(2-methoxyphenyl)propanoic acid | |
CAS RN |
103095-63-2 |
Source


|
| Record name | 3-amino-3-(2-methoxyphenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20408605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

